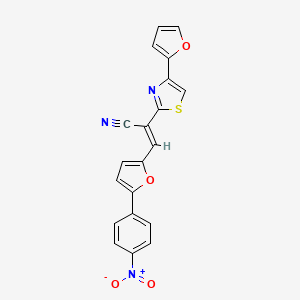![molecular formula C5H10O B2736727 [(1R,2S)-rel-2-methylcyclopropyl]methanol CAS No. 21003-35-0](/img/structure/B2736727.png)
[(1R,2S)-rel-2-methylcyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(1R,2S)-rel-2-methylcyclopropyl]methanol” is a chemical compound with the molecular formula C5H10O . It has a molecular weight of 86.134 . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) with a methyl group (CH3) and a methanol group (CH2OH) attached .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 86.134 .Wissenschaftliche Forschungsanwendungen
Methanol as a Biomarker for Insulating Paper Degradation
Methanol has been recognized as a chemical marker for assessing the condition of solid insulation in power transformers. It is identified during thermal aging tests with oil-immersed insulating papers and in transformer field samples. This suggests a broader application of methanol and its derivatives in monitoring and diagnosing the health of electrical equipment, potentially including the application of compounds like "[(1R,2S)-rel-2-methylcyclopropyl]methanol" (Jalbert et al., 2019).
Pervaporation for Methanol/Methyl Tert-butyl Ether (MTBE) Separation
Pervaporation, a membrane process, is particularly efficient for the selective separation of organic mixtures, including methanol/MTBE. This showcases the potential for using methanol derivatives in enhancing fuel performance and reducing emissions, which could extend to research involving "this compound" in similar separation processes or as an additive (Pulyalina et al., 2020).
Methanol in Energy Transport Systems
Methanol and its derivatives play a crucial role in thermal energy transport systems, highlighting their potential in energy conservation and global environment protection. The synthesis and decomposition reactions of methanol are studied for recovering wasted or unused discharged heat, indicating a potential area of application for compounds like "this compound" in energy efficiency and recovery systems (Liu et al., 2002).
Methanolysis for Fatty Acid Methyl Ester Production
Rapid procedures for the methoxide-catalysed methanolysis of fats and oils, leading to the production of fatty acid methyl esters, underscore the importance of methanol and its derivatives in biochemical applications. This process is essential for biodiesel production and analytical chemistry, suggesting potential research applications for "this compound" in similar catalytic or synthetic processes (Bannon et al., 1982).
Wirkmechanismus
The mechanism of action of “[(1R,2S)-rel-2-methylcyclopropyl]methanol” is not clear as it is not intended for human or veterinary use. It’s primarily used for research purposes.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(1R,2S)-rel-2-methylcyclopropyl]methanol involves the reduction of the corresponding ketone using a chiral reducing agent.", "Starting Materials": [ "2-methylcyclopropanone", "chiral reducing agent" ], "Reaction": [ "Add the chiral reducing agent to a solution of 2-methylcyclopropanone in a suitable solvent.", "Stir the reaction mixture at a suitable temperature and for a suitable time to allow for reduction of the ketone to the corresponding alcohol.", "Isolate the product by standard workup procedures such as filtration, washing, and drying." ] } | |
CAS-Nummer |
21003-35-0 |
Molekularformel |
C5H10O |
Molekulargewicht |
86.13 g/mol |
IUPAC-Name |
[(1S,2R)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
SHEINYPABNPRPM-RFZPGFLSSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]1CO |
SMILES |
CC1CC1CO |
Kanonische SMILES |
CC1CC1CO |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


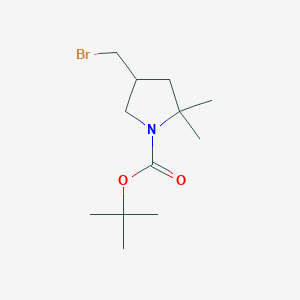
![1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2736645.png)


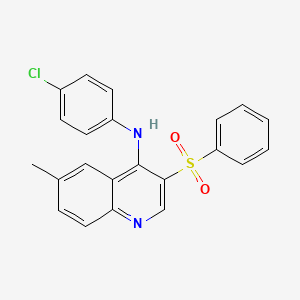

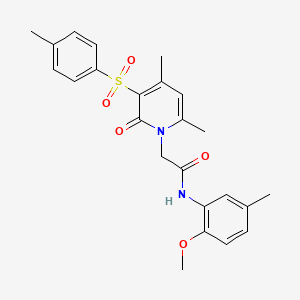
![[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride](/img/no-structure.png)

![Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2736660.png)
![6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736661.png)
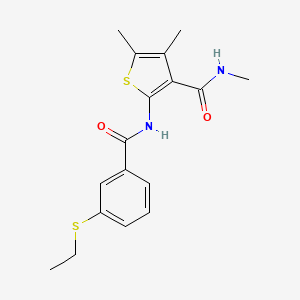
![3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]thio}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2736665.png)
